3-[(4-methyl-1-piperazinyl)methyl]-Phenol 3-[(4-methyl-1-piperazinyl)methyl]-Phenol
Brand Name: Vulcanchem
CAS No.: 147192-84-5
VCID: VC8075255
InChI: InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(15)9-11/h2-4,9,15H,5-8,10H2,1H3
SMILES: CN1CCN(CC1)CC2=CC(=CC=C2)O
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

3-[(4-methyl-1-piperazinyl)methyl]-Phenol

CAS No.: 147192-84-5

Cat. No.: VC8075255

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methyl-1-piperazinyl)methyl]-Phenol - 147192-84-5

Specification

CAS No. 147192-84-5
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 3-[(4-methylpiperazin-1-yl)methyl]phenol
Standard InChI InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(15)9-11/h2-4,9,15H,5-8,10H2,1H3
Standard InChI Key HRICPVVGUFFWSM-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC=C2)O
Canonical SMILES CN1CCN(CC1)CC2=CC(=CC=C2)O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The compound is typically synthesized via a Mannich reaction, a one-pot, three-component condensation reaction involving:

  • Phenol as the aromatic substrate.

  • Formaldehyde as the carbonyl source.

  • 4-Methylpiperazine as the amine component.

The reaction proceeds under mild conditions (ethanol solvent, room temperature) to yield the target compound with regioselective installation of the piperazinylmethyl group at the phenol’s meta-position . Optimization studies indicate yields ranging from 70–84% after purification by crystallization.

Table 1: Key Synthetic Parameters

ParameterValueSource
Reaction TypeMannich Reaction
SolventEthanol
TemperatureRoom Temperature
Yield70–84%

Structural Features

X-ray crystallography of analogous compounds (e.g., ) reveals that the piperazine ring adopts a chair conformation, while the phenol and piperazine moieties form dihedral angles of ~9°–87°, influencing molecular planarity and intermolecular interactions . The methylene linker facilitates rotational flexibility, enabling adaptive binding in biological systems.

Physicochemical Properties

Basic Properties

The compound exhibits the following physicochemical characteristics:

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point329.4 ± 27.0 °C
Flash Point158.2 ± 22.4 °C
LogP (Partition Coeff.)0.19

Solubility and Stability

The compound is soluble in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity from the phenol -OH and piperazine N-H groups. It is stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antipsychotics, antidepressants, and anticancer agents. For example:

  • Anti-ischaemic Agents: Bicyclic piperazinylphenols reduce myocardial damage in preclinical models .

  • Ciprofloxacin Hybrids: Piperazine-TZD hybrids exhibit potent antiproliferative activity against NCI-60 cancer cell lines .

Materials Science

The phenol-piperazine scaffold is explored in coordination polymers and metal-organic frameworks (MOFs) due to its chelating ability .

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